molecular formula C10H9BrN2 B6249956 3-(4-bromophenyl)-4-methyl-1H-pyrazole CAS No. 208511-70-0

3-(4-bromophenyl)-4-methyl-1H-pyrazole

Cat. No. B6249956
CAS RN: 208511-70-0
M. Wt: 237.1
InChI Key:
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Description

3-(4-bromophenyl)-4-methyl-1H-pyrazole, commonly referred to as 4-bromo-4-methylpyrazole (4-BMP), is a heterocyclic aromatic compound with a wide range of applications in scientific research. It is a member of the pyrazole family, which is composed of five-membered rings of three carbon atoms and two nitrogen atoms. 4-BMP is a versatile compound that has been used in various fields of research, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

3-(4-bromophenyl)-4-methyl-1H-pyrazole has been used in a variety of scientific research applications, such as organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 3-(4-bromophenyl)-4-methyl-1H-pyrazole can be used as a starting material for the synthesis of various compounds, including heterocyclic compounds, polycyclic compounds, and organometallic compounds. In medicinal chemistry, 3-(4-bromophenyl)-4-methyl-1H-pyrazole has been used as a starting material for the synthesis of various drugs, including anticancer drugs and antiviral drugs. In biochemistry, 3-(4-bromophenyl)-4-methyl-1H-pyrazole has been used to study the structure and function of proteins and enzymes, as well as the mechanism of action of various drugs.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-4-methyl-1H-pyrazole is not yet fully understood. However, it is believed that 3-(4-bromophenyl)-4-methyl-1H-pyrazole may act as an inhibitor of enzymes involved in the synthesis of proteins and nucleic acids. In addition, 3-(4-bromophenyl)-4-methyl-1H-pyrazole may also interact with cellular receptors and modulate their activity.
Biochemical and Physiological Effects
The effects of 3-(4-bromophenyl)-4-methyl-1H-pyrazole on biochemical and physiological processes are not yet fully understood. However, it has been demonstrated that 3-(4-bromophenyl)-4-methyl-1H-pyrazole can inhibit the growth of certain bacteria and fungi. In addition, 3-(4-bromophenyl)-4-methyl-1H-pyrazole has been shown to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

The main advantages of using 3-(4-bromophenyl)-4-methyl-1H-pyrazole in laboratory experiments are its low cost, availability, and stability. 3-(4-bromophenyl)-4-methyl-1H-pyrazole is also relatively non-toxic and can be easily stored and handled. However, 3-(4-bromophenyl)-4-methyl-1H-pyrazole can be difficult to dissolve in water and may react with other compounds, which can limit its use in certain experiments.

Future Directions

The future directions for 3-(4-bromophenyl)-4-methyl-1H-pyrazole research include further investigation into its mechanism of action, its effects on biochemical and physiological processes, and its potential therapeutic applications. Additionally, further research is needed to explore the potential of 3-(4-bromophenyl)-4-methyl-1H-pyrazole as a starting material for the synthesis of various drugs. Finally, 3-(4-bromophenyl)-4-methyl-1H-pyrazole could be used to develop new catalysts and reagents for organic synthesis.

Synthesis Methods

3-(4-bromophenyl)-4-methyl-1H-pyrazole can be synthesized by various methods, including the direct synthesis of 4-bromobenzaldehyde and 4-methylpyrazole, the Wittig reaction, and the Pinner reaction. In the direct synthesis method, 4-bromobenzaldehyde is reacted with 4-methylpyrazole in the presence of a base such as potassium carbonate. The Wittig reaction involves the reaction of 4-bromobenzaldehyde with a phosphonium salt and a base. The Pinner reaction is a two-step process that involves the reaction of 4-bromobenzaldehyde with ethyl chloroformate and the reaction of the resulting compound with 4-methylpyrazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-bromophenyl)-4-methyl-1H-pyrazole involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate to form 3-(4-bromophenyl)-3-oxopropanenitrile, which is then reacted with hydrazine hydrate to form 3-(4-bromophenyl)-4-methyl-1H-pyrazole.", "Starting Materials": [ "4-bromobenzaldehyde", "ethyl acetoacetate", "hydrazine hydrate", "sodium ethoxide", "ethanol", "water" ], "Reaction": [ { "Reactants": ["4-bromobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "ethanol"], "Conditions": "reflux", "Products": ["3-(4-bromophenyl)-3-oxopropanenitrile", "sodium bromide", "ethanol"] }, { "Reactants": ["3-(4-bromophenyl)-3-oxopropanenitrile", "hydrazine hydrate", "water"], "Conditions": "reflux", "Products": ["3-(4-bromophenyl)-4-methyl-1H-pyrazole", "water"] } ] }

CAS RN

208511-70-0

Product Name

3-(4-bromophenyl)-4-methyl-1H-pyrazole

Molecular Formula

C10H9BrN2

Molecular Weight

237.1

Purity

95

Origin of Product

United States

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